molecular formula C14H28O2 B597950 Ethyl dodecanoate-d23 CAS No. 1219795-35-3

Ethyl dodecanoate-d23

Cat. No.: B597950
CAS No.: 1219795-35-3
M. Wt: 251.516
InChI Key: MMXKVMNBHPAILY-WZPUNXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl dodecanoate-d23, also known as ethyl laurate-d23, is a deuterium-labeled compound. It is an ester formed from dodecanoic acid (lauric acid) and ethanol. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dodecanoate-d23 is synthesized by esterification of dodecanoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The deuterium labeling is achieved by using deuterated ethanol (ethanol-d6) and deuterated dodecanoic acid.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and high-yield synthesis. The product is then purified through distillation or chromatography to obtain the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of dodecanoic acid and other oxidized products.

    Reduction: Reduction reactions can convert this compound back to its alcohol form, ethyl alcohol, and dodecanoic acid.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Dodecanoic acid and other oxidized derivatives.

    Reduction: Ethanol and dodecanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl dodecanoate-d23 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of ester-containing drugs.

    Industry: Applied in the food and beverage industry as a flavoring agent and in the production of deuterated compounds for analytical purposes.

Mechanism of Action

The mechanism of action of ethyl dodecanoate-d23 involves its incorporation into various biochemical pathways. The deuterium labeling allows for precise tracking of the compound’s metabolic fate. In drug development, it helps identify molecular targets and pathways by mimicking the biological activity of natural compounds. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into drug behavior.

Comparison with Similar Compounds

    Ethyl dodecanoate: The non-deuterated version of ethyl dodecanoate-d23.

    Ethyl hexanoate: Another ester with a shorter carbon chain.

    Ethyl octanoate: An ester with an intermediate carbon chain length.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracing and analysis in metabolic and pharmacokinetic studies. This makes it a valuable tool in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKVMNBHPAILY-WZPUNXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.